molecular formula C13H9N3 B12358561 11aH-benzimidazolo[1,2-a]benzimidazole

11aH-benzimidazolo[1,2-a]benzimidazole

Cat. No.: B12358561
M. Wt: 207.23 g/mol
InChI Key: XNJQDIFTLZVOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11aH-Benzimidazolo[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of two benzimidazole rings. This compound is part of the broader class of benzimidazoles, which are known for their diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact effectively with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11aH-benzimidazolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. This reaction can be catalyzed by various agents, including formic acid, iron powder, and ammonium chloride . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a one-pot, multicomponent reaction that combines aryl amines, aldehydes, and azides in the presence of a copper catalyst . This method offers high yields and broad substrate scope, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 11aH-Benzimidazolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine, air oxygen.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 11aH-benzimidazolo[1,2-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

11aH-benzimidazolo[1,2-a]benzimidazole

InChI

InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8,11H

InChI Key

XNJQDIFTLZVOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.